1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
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Description
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazines, have been used in the synthesis of biologically important compounds .
Mode of Action
It’s known that 1,2,3-triazines can undergo various chemical transformations . For instance, they can be converted to other derivatives under mildly basic conditions .
Biochemical Pathways
1,2,3-triazines are known to be synthetically important molecular platforms for a variety of chemical transformations .
Pharmacokinetics
Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have shown good potency and improved metabolic stability .
Result of Action
Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have been found to be potent inhibitors of d-amino acid oxidase (daao), with ic50 values in the double-digit nanomolar range .
Action Environment
It’s known that the reactivity of similar compounds, such as 9,10-anthracenediones, can be influenced by the features of reactivity and molecular affinity .
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-19-12(6-7-16-19)13(21)15-8-9-20-14(22)10-4-2-3-5-11(10)17-18-20/h2-7H,8-9H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLSTIBSUUADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.